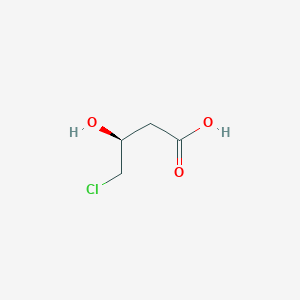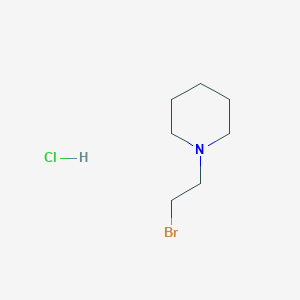
(s)-4-Chloro-3-hydroxybutyric acid
Overview
Description
(s)-4-Chloro-3-hydroxybutyric acid is a useful research compound. Its molecular formula is C4H7ClO3 and its molecular weight is 138.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Biosynthesis and Bioplastics Production
(S)-4-Chloro-3-hydroxybutyric acid plays a significant role in the field of biosynthesis. One study demonstrated its use in the biosynthesis of 4-hydroxybutyric acid (4-HB) from methane, involving engineered strains of Methylosinus trichosporium OB3b. This approach offers potential for synthesizing bio-based polymers like polyhydroxyalkanoates (PHA) from methane, a structurally unrelated substrate, thus presenting an eco-friendly alternative for bioplastics production (Nguyen & Lee, 2021).
2. Pharmaceutical Intermediates
The compound is also a key intermediate in pharmaceutical manufacturing. A study highlighted its role in the production of Atorvastatin, a drug used for treating hypercholesterolemia. Here, Rhodococcus erythropolis, a soil bacterium, was utilized to convert 4-chloro-3-hydroxybutyronitrile into 4-chloro-3-hydroxybutyric acid, showcasing the compound's importance in chiral drug synthesis (Park, Uhm, & Kim, 2008).
3. Polymer Synthesis
Another significant application is in polymer synthesis. A study on microbial production of 4-hydroxybutyric acid demonstrated how gene expression modifications can enhance biosynthesis for polymer applications like poly(4-hydroxybutyric acid) and poly(3-hydroxybutyric acid-co-4-hydroxybutyric acid). This research opens avenues for the sustainable production of biodegradable polymers (Zhou, Chen, & Chen, 2012).
4. Biodegradable Polyester Production
The compound's role extends to biodegradable polyester production. Research on the thermochemical behavior of its metal salts revealed potential pathways for the formation of poly(3-hydroxybutyrate), a biodegradable polyester. This finding is crucial for developing environmentally friendly plastic alternatives (Annen & Epple, 2008).
5. Biocatalysis in Stereoselective Synthesis
This compound is also pivotal in biocatalysis, particularly in the stereoselective synthesis of optical isomers. A study showcased its application in producing optically pure isomers like ethyl (R)-4-chloro-3-hydroxybutyrate, a valuable intermediate in fine chemical industries. The research highlights the use of asymmetric hydrogenation and enzymatic methods for stereoselective synthesis, beneficial for pharmaceutical and chemical industries (Kluson et al., 2019).
Properties
IUPAC Name |
(3S)-4-chloro-3-hydroxybutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO3/c5-2-3(6)1-4(7)8/h3,6H,1-2H2,(H,7,8)/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDAXGMVRMXFOO-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](CCl)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2-Methyl-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B3319073.png)




![(2S)-2-[3-(tert-Butyldiphenylsilyloxy)propyl]oxirane](/img/structure/B3319103.png)

![Furo[3,2-b]pyridin-3-ol hydrochloride](/img/structure/B3319135.png)

